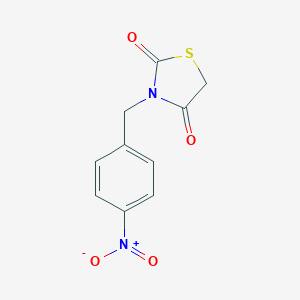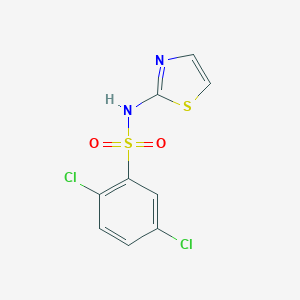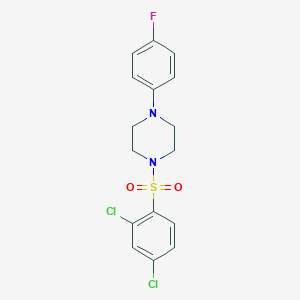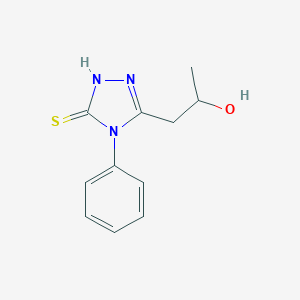
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ESI or ESI-09 and is known for its ability to selectively inhibit the Wnt signaling pathway.
Applications De Recherche Scientifique
ESI-09 has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and regenerative medicine. In cancer research, ESI-09 has been found to inhibit the growth of cancer cells by blocking the Wnt signaling pathway, which is known to be involved in cancer cell proliferation and survival. In stem cell research, ESI-09 has been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In regenerative medicine, ESI-09 has been studied for its potential to promote tissue repair and regeneration.
Mécanisme D'action
ESI-09 selectively inhibits the Wnt signaling pathway by binding to the protein Porcupine, which is involved in the secretion of Wnt ligands. By blocking the secretion of Wnt ligands, ESI-09 prevents the activation of the Wnt signaling pathway, which is known to be involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the enhancement of stem cell differentiation, and the promotion of tissue repair and regeneration. In addition, ESI-09 has been found to modulate the immune response by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ESI-09 is its selectivity for the Wnt signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one of the limitations of ESI-09 is its low solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for ESI-09 research, including the development of more potent and selective inhibitors of the Wnt signaling pathway, the identification of new targets for ESI-09, and the investigation of the potential use of ESI-09 in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of ESI-09 and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of ESI-09 involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 2-isopropylimidazole in the presence of a base. This reaction results in the formation of ESI-09, which is a white powder that is soluble in DMSO and DMF.
Propriétés
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)13(2)3/h5-13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJKRMWCWWBSNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-ethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B368722.png)



![N-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B368739.png)
![1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368743.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368749.png)

![2-hydroxy-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B368752.png)


![4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B368759.png)
![2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B368768.png)